4-氯-2-氟-3-碘吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

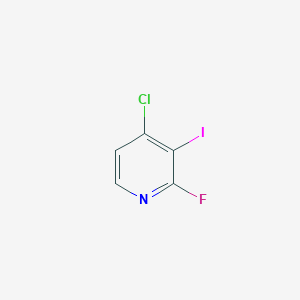

“4-Chloro-2-fluoro-3-iodopyridine” is a pyridine derivative with a chlorine, a fluorine, and an iodine substituent at the 4th, 2nd, and 3rd positions, respectively . It is a molecular scaffold for active pharmaceutical ingredients (APIs) and a substrate for synthetic chemistry .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as “4-Chloro-2-fluoro-3-iodopyridine”, has been a topic of interest in recent literature . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis

The molecular formula of “4-Chloro-2-fluoro-3-iodopyridine” is C5H2ClFIN . It has an average mass of 257.432 Da and a monoisotopic mass of 256.890442 Da .Chemical Reactions Analysis

Fluoropyridines, such as “4-Chloro-2-fluoro-3-iodopyridine”, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Physical and Chemical Properties Analysis

“4-Chloro-2-fluoro-3-iodopyridine” is a solid at 20 degrees Celsius . It has a melting point of 95.0 to 99.0 degrees Celsius . It is soluble in methanol .科学研究应用

合成中的区域化学柔性

4-氯-2-氟-3-碘吡啶在有机合成中用作一种多功能的结构单元。例如,它用于吡啶的选择性官能化,展示了区域化学柔性。Bobbio和Schlosser(2001年)的一项研究表明,三卤吡啶的去质子化,然后进行羧化和碘化,可以产生有价值的新结构单元,用于药物研究,突出了该化合物在创建各种新结构中的用途(Bobbio & Schlosser, 2001)。

蛋白质修饰

在生物化学领域,已经研究了4-氯-2-氟-3-碘吡啶衍生物作为选择性共价蛋白质修饰剂的潜力。Schardon等人(2017年)探索了4-卤吡啶,包括4-氯-2-氟-3-碘吡啶,用于开发化学探针,展示了它们在选择性修饰蛋白质中的用途,这对开发生化工具和治疗剂至关重要(Schardon et al., 2017)。

荧光指示剂

该化合物还在生物和化学传感荧光指示剂的设计中找到了应用。虽然没有直接提到,但相关的卤吡啶已被用于创建基于BODIPY的荧光指示剂,表明卤代吡啶在基于荧光的应用中具有更广泛的相关性(Boens, Leen, & Dehaen, 2012)。

催化剂开发

此外,4-氯-2-氟-3-碘吡啶衍生物在化学反应催化剂的开发中至关重要,包括水氧化催化。Kaveevivitchai等人(2012年)描述了使用带有卤代配体的Ru(II)配合物进行水氧化的过程,展示了此类化合物在促进环境重要化学转化中的作用(Kaveevivitchai et al., 2012)。

材料科学

在材料科学中,卤代吡啶,包括4-氯-2-氟-3-碘吡啶,有助于合成先进材料。例如,用功能化联吡啶合成了铱(III)的环金属化配合物,用于光物理研究,突出了该化合物在光伏材料和发光二极管开发中的重要性(Neve et al., 1999)。

作用机制

Target of Action

It’s known that halogenated pyridines, such as this compound, are often used in the synthesis of various biologically active compounds . These compounds can interact with a wide range of biological targets, depending on the specific structures they are incorporated into.

Mode of Action

It’s known that halogenated pyridines can undergo various chemical reactions, including nucleophilic substitution and halogen dance reactions . These reactions can lead to the formation of new compounds with different biological activities.

Biochemical Pathways

Fluorinated pyridines, such as this compound, are often used in the synthesis of various biologically active compounds . These compounds can affect a wide range of biochemical pathways, depending on their specific structures and targets.

Pharmacokinetics

It’s known that the presence of fluorine in a compound can influence its pharmacokinetic properties . Fluorine can enhance the metabolic stability of a compound, potentially improving its bioavailability.

Result of Action

It’s known that halogenated pyridines can be used in the synthesis of various biologically active compounds . The effects of these compounds can vary widely, depending on their specific structures and targets.

Action Environment

It’s known that environmental factors such as temperature and ph can influence the reactivity and stability of halogenated pyridines .

安全和危害

未来方向

Fluoropyridines, such as “4-Chloro-2-fluoro-3-iodopyridine”, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have potential applications in various fields, including the development of new agricultural products and pharmaceuticals .

属性

IUPAC Name |

4-chloro-2-fluoro-3-iodopyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClFIN/c6-3-1-2-9-5(7)4(3)8/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYINSBDGPOBVRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)I)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClFIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2890769.png)

![N-[2-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1-pyrrolidinylcarbonyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B2890774.png)

![3a,6,6-trimethyl-3a,6,7,8a-tetrahydrofuro[2,3-b][1]benzofuran-2,4(3H,5H)-dione](/img/structure/B2890783.png)

![{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2890787.png)

![Ethyl 2-[[(Z)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B2890792.png)